Edoxaban impurity 2

Chiral HPLC Diastereomer separation Edoxaban isomer impurities

Edoxaban impurity 2 is a designation that maps to multiple chemically distinct entities across the edoxaban impurity landscape, including the (SSS)-diastereomer designated as EP Impurity C (CAS 1255529-27-1, molecular formula C24H30ClN7O4S, MW 548.06), the synthesis byproduct ethyl 2-[(4,5-dichloropyridin-2-yl)amino]-2-oxoacetate (CAS 2250242-53-4, molecular formula C9H8Cl2N2O3, MW 263.07), and the N-nitroso derivative 5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (no CAS assigned). This nomenclature ambiguity is itself a critical procurement consideration: different vendors assign the same label to fundamentally different chemical structures, creating substitution risk that can invalidate an ANDA submission or cause a regulatory method to fail system suitability.

Molecular Formula C9H8Cl2N2O3
Molecular Weight 263.07 g/mol
Cat. No. B15237737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdoxaban impurity 2
Molecular FormulaC9H8Cl2N2O3
Molecular Weight263.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=NC=C(C(=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2N2O3/c1-2-16-9(15)8(14)13-7-3-5(10)6(11)4-12-7/h3-4H,2H2,1H3,(H,12,13,14)
InChIKeyWXTFGBVHWITTLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Edoxaban Impurity 2 Reference Standard — Identity, Regulatory Context, and Procurement Rationale


Edoxaban impurity 2 is a designation that maps to multiple chemically distinct entities across the edoxaban impurity landscape, including the (SSS)-diastereomer designated as EP Impurity C (CAS 1255529-27-1, molecular formula C24H30ClN7O4S, MW 548.06), the synthesis byproduct ethyl 2-[(4,5-dichloropyridin-2-yl)amino]-2-oxoacetate (CAS 2250242-53-4, molecular formula C9H8Cl2N2O3, MW 263.07), and the N-nitroso derivative 5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (no CAS assigned) [1]. This nomenclature ambiguity is itself a critical procurement consideration: different vendors assign the same label to fundamentally different chemical structures, creating substitution risk that can invalidate an ANDA submission or cause a regulatory method to fail system suitability. The N-nitroso form in particular carries distinct regulatory obligations under the ICH M7(R2) framework and FDA/EMA nitrosamine control guidance, making correct identification and procurement of the intended chemical entity essential for any pharmaceutical quality, regulatory, or R&D application [2].

Why Edoxaban Impurity 2 Cannot Be Substituted with a Generic 'Edoxaban Impurity' Without Identity Verification


Generic substitution among edoxaban impurities is precluded by the fact that the label 'Edoxaban impurity 2' is not a unique chemical identifier but a vendor-specific catalog designation applied to at least four structurally unrelated compounds with divergent molecular weights, chromophores, ionization behavior, and regulatory risk profiles . An (SSS)-diastereomer (MW 548.06) cannot serve as an analytical reference standard for an ethyl oxoacetate synthesis byproduct (MW 263.07), as their retention times under identical HPLC conditions differ substantially and their UV absorption maxima may not overlap [1]. More critically, the N-nitroso variant is subject to the cohort of concern framework under ICH M7(R2) with compound-specific acceptable intake (AI) limits that may differ from non-nitrosamine impurities by more than 100-fold, meaning that procurement of the wrong chemical entity can lead to a false-negative assessment of nitrosamine risk in a finished drug product [2]. The evidence below establishes the quantifiable grounds on which these chemically distinct forms must be differentiated for scientifically valid procurement decisions.

Quantitative Differential Evidence for Edoxaban Impurity 2: Comparator-Based Selection Criteria for Scientific and Industrial Procurement


Chiral Resolution of Edoxaban Isomer Impurities: Edox-II and Edox-III Require Chiral Stationary Phase HPLC — Reverse-Phase Methods Fail to Discriminate

The isomer impurities Edox-II and Edox-III, which are among the entities designated as 'Edoxaban impurity 2' by various vendors, cannot be separated from edoxaban or from each other using conventional reverse-phase HPLC conditions. Patent CN107543872B explicitly states that Edox-II and Edox-III co-elute under reverse-phase conditions and require a chiral stationary phase for resolution [1]. Using a DAICEL CHIRALCEL OX-H column (4.6 mm × 250 mm, 5 μm) with methanol-ethanol-diethylamine (40:60:0.3) mobile phase at 1.0 mL/min, 35°C, and 290 nm detection, the resolution between Edox-III and Edox is 15.5, and between Edox and Edox-II is 13.3, achieving complete baseline separation of all three species [2]. In contrast, the published reverse-phase HPLC method for edoxaban related substances (SunFire C8, 250 mm × 4.6 mm, 5 μm, gradient of 20 mmol/L K2HPO4 pH 4.0 and acetonitrile, 30°C, 290 nm) reports the separation of multiple related substances but makes no claim of resolving Edox-II from Edox-III, consistent with the patent disclosure that reverse-phase conditions are inadequate for these isomer pairs [3]. Users procuring isomer-type impurity 2 reference standards must therefore specify the chiral method conditions under which the material has been characterized, as a reference standard qualified only by reverse-phase HPLC purity may contain co-eluting isomers that invalidate quantitative results.

Chiral HPLC Diastereomer separation Edoxaban isomer impurities Pharmaceutical quality control

Regulatory Classification of N-Nitroso Edoxaban Impurity 2: Cohort of Concern vs. Conventional ICH Q3A/Q3B Impurity Control

The N-nitroso form of Edoxaban impurity 2 (5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) is structurally classified as an N-nitrosamine — a compound class designated as part of the 'cohort of concern' by the ICH M7(R2) guideline due to the potent carcinogenicity associated with certain nitrosamines [1]. Although compound-specific carcinogenicity potency data for this specific nitrosamine are not publicly available, the N-nitroso Edoxaban Desmethyl impurity has been assessed using the Carcinogenic Potency Categorization Approach (CPCA) endorsed by FDA and EMA, yielding a potency score of 2 (α-hydrogen score = 1, deactivating feature score = 2, activating feature score = –1) and placing it in potency category 2 . Under the CPCA framework, a potency category 2 nitrosamine carries a default acceptable intake limit of 26.5 ng/day, which is approximately 100- to 1,000-fold lower than the typical ICH Q3A qualification threshold of 0.15% (equivalent to mg/day levels for a standard daily dose) applied to non-mutagenic organic impurities such as the (SSS)-diastereomer form of Edoxaban impurity 2 [2]. The N-nitroso form is supplied as a highly characterized reference material meeting USP, EMA, JP, and BP regulatory standards specifically for nitrosamine analysis, and is essential for establishing detection limits and quantifying trace nitroso impurities within FDA and EMA safety limits [3]. Non-nitrosamine isomer impurities (e.g., EP Impurity C) are controlled under conventional ICH Q3A/Q3B frameworks and do not require the same sub-ppm analytical sensitivity.

Nitrosamine impurities ICH M7 Cohort of concern Acceptable intake limits Genotoxic impurity control

HPLC Purity Specification of N-Nitroso Edoxaban Impurity 2 vs. N-Nitroso Edoxaban Desmethyl Impurity: Quantified Purity Benchmarks for Reference Standard Selection

The N-nitroso Edoxaban impurity 2 reference standard is supplied with a minimum purity specification of NLT 95.90% by HPLC, as documented in vendor Certificates of Analysis that include complementary characterization by 1H-NMR, IR, mass spectrometry (ESI), water content determination by KF/TGA, and calculated potency values [1]. This purity level is comparable to that of the closely related N-Nitroso Edoxaban Desmethyl Impurity, which carries the same NLT 95.90% HPLC purity specification and includes identical characterization suite components (HNMR, IR, Mass ESI, KF, solubility in DMSO and methanol) . The purity equivalence between these two nitrosamine reference standards means that procurement decisions between them must rest on structural relevance to the specific edoxaban synthetic route or degradation pathway under investigation, not on purity grade alone — a distinction that is invisible in a generic 'Edoxaban impurity 2' catalog listing but critical for accurate method validation.

Nitrosamine reference standard HPLC purity Certificate of Analysis Pharmaceutical impurity quantification

Molecular Weight and Detection Response Differentiation: Low-MW Synthesis Byproduct vs. High-MW Diastereomer Forms of Edoxaban Impurity 2

The ethyl oxoacetate form of Edoxaban impurity 2 (CAS 2250242-53-4, molecular formula C9H8Cl2N2O3, MW 263.07 g/mol) is a low-molecular-weight synthesis byproduct that differs fundamentally from the diastereomer forms (e.g., EP Impurity C, CAS 1255529-27-1, MW 548.06 g/mol) in its chromatographic and spectroscopic behavior. Under the published reverse-phase HPLC conditions for edoxaban related substances (SunFire C8 column, gradient elution with K2HPO4 pH 4.0/acetonitrile, 290 nm detection, 30°C), the retention time of this low-MW impurity is expected to be substantially shorter than that of the diastereomer impurities and the edoxaban API itself (MW 548.06), due to the absence of the cyclohexyl-oxalamide-thiazolopyridine scaffold that dominates the retention of larger edoxaban-related species [1]. The UV molar absorptivity at 290 nm also differs: the ethyl oxoacetate form contains a dichloropyridine chromophore, while the diastereomer forms contain the full 5-chloropyridyl-oxalamide chromophore with additional thiazolopyridine and dimethylcarbamoyl substituents that may alter absorptivity [2]. This means that peak area-based quantification using a single external standard will produce inaccurate results if the chemical form of the impurity 2 reference standard does not match the impurity actually present in the test sample. The typical purity specification for the ethyl oxoacetate form is 95% (HPLC), comparable to that of the diastereomer form (EP Impurity C at >95%), offering no discriminatory power at the purity level alone .

Molecular weight differentiation HPLC retention time UV detector response Synthesis byproduct Diastereomer impurity

Oxidative Degradation Pathway Specificity: Distinguishing N-Oxide Impurity 2 from N-Nitroso and Isomer Forms

Edoxaban tosylate hydrate undergoes significant degradation under oxidative stress conditions, forming three distinct oxidative degradation products that have been separated and identified by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [1]. Among these degradation products is the Edoxaban N-Oxide Impurity 2 (mixture of N-Oxide 1 and N-Oxide 2, CAS 2244103-96-4 and 2803372-49-6 respectively), which is a different chemical entity from both the N-nitroso form and the diastereomer forms of Edoxaban impurity 2 [2]. The patent CN108409754B describes the controlled preparation of edoxaban oxidative degradation impurities using hydrogen peroxide, and demonstrates the necessity of using LC-MS-compatible methods rather than HPLC-UV alone for unambiguous identification, as oxidative degradation products may co-elute with other related substances under standard pharmacopeial HPLC conditions [3]. The %RSD for all key parameters in the validated LC-MS method was reported as less than 2%, confirming the precision necessary to distinguish these closely related oxidative species [4]. This degradation-pathway specificity is absent from isomer-type impurities, which arise from stereochemical variation during synthesis rather than from oxidative stress conditions during storage or formulation.

Oxidative degradation Forced degradation Edoxaban stability N-Oxide impurity LC-MS impurity identification

Genotoxicity Classification Gap: Edoxaban API Impurities vs. Process-Derived Genotoxic Impurities Requiring Headspace GC-MS

Edoxaban and its human-specific metabolite M-4 tested positive in in vitro chromosomal aberration assays but were negative in the bacterial reverse mutation (Ames) test, in vitro human lymphocyte micronucleus test, in vivo rat bone marrow and liver micronucleus tests, and in vivo unscheduled DNA synthesis tests — establishing that the API itself and its metabolite are not mutagenic via a DNA-reactive mechanism despite a positive in vitro clastogenicity signal [1]. This genotoxicity profile applies broadly to edoxaban-related structural impurities including the diastereomer and oxidative degradation forms of Edoxaban impurity 2, which would be classified as Class 5 non-mutagenic impurities under ICH M7 if no structural alerts are present [2]. However, edoxaban drug substance may also contain process-derived genotoxic impurities such as methyl methanesulfonate, ethyl methanesulfonate, and isopropyl methanesulfonate, which are alkylating agents that require a fundamentally different analytical approach: headspace GC-MS with a DB-WAX capillary column (30 m × 0.25 mm, 0.25 μm), temperature programming, and high-purity helium carrier gas [3]. These sulfonate ester impurities are not structural analogs of Edoxaban impurity 2 and cannot be detected by the HPLC or LC-MS methods used for isomer, N-nitroso, or oxidative degradation impurities. The regulatory control strategy for edoxaban drug substance therefore bifurcates into (a) HPLC/LC-MS methods for organic impurity profiling including Edoxaban impurity 2 forms and (b) headspace GC-MS methods specifically for volatile genotoxic sulfonate esters, with separate reference standard requirements for each category [4].

Genotoxic impurities Headspace GC-MS Methanesulfonate esters Edoxaban process control ICH M7

Procurement-Guiding Application Scenarios for Edoxaban Impurity 2: Matching Chemical Form to Scientific and Regulatory Use Case


ANDA Method Validation for Isomer Impurity Control: Chiral HPLC Reference Standard Selection

When developing and validating a chiral HPLC method for edoxaban isomer impurity control as part of an ANDA submission, the procurement specification for Edoxaban impurity 2 must explicitly request the (SSS)-diastereomer form (CAS 1255529-27-1, EP Impurity C). This form is chromatographically resolved from edoxaban and from the Edox-II/Edox-III isomer pair only on chiral stationary phases (e.g., CHIRALCEL OX-H) with resolution values of 13.3–15.5, and co-elutes under reverse-phase conditions . The Certificate of Analysis must confirm characterization by chiral HPLC with resolution data against edoxaban and the Edox-III isomer to ensure the reference standard is qualified for its intended use. Procuring a low-MW synthesis byproduct (CAS 2250242-53-4, MW 263.07) instead will produce a peak at a retention time that does not match any edoxaban isomer, causing the system suitability test to fail [7].

Nitrosamine Risk Assessment and Method Development Under FDA/EMA Guidance

For nitrosamine risk assessment of edoxaban drug substance or drug product in accordance with FDA Guidance on Control of Nitrosamine Impurities in Human Drugs and ICH M7(R2), the N-nitroso form of Edoxaban impurity 2 (5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) must be procured specifically. This reference standard enables the development and validation of an LC-MS/MS method capable of detecting and quantifying N-nitroso species at or below the CPCA-derived acceptable intake limit of 26.5 ng/day (potency category 2) . The reference standard must be accompanied by a COA confirming comprehensive characterization including 1H-NMR, IR, mass spectrometry, and water content, and should be certified against USP, EMA, JP, and BP nitrosamine reference standards [7]. Non-nitrosamine isomer forms of Edoxaban impurity 2 are analytically invisible to nitrosamine-specific methods and are categorically unsuitable for this application [4].

Forced Degradation Studies for Stability-Indicating Method Development

When conducting oxidative forced degradation studies on edoxaban tosylate hydrate drug substance or drug product, the Edoxaban N-Oxide Impurity 2 reference standard (mixture of N-Oxide 1, CAS 2244103-96-4, and N-Oxide 2, CAS 2803372-49-6) is the appropriate procurement target rather than synthesis-derived isomer or nitrosamine forms. The LC-MS/MS method validated for oxidative degradation product identification achieves %RSD values below 2% for all key parameters and can distinguish N-oxide impurities from the three oxidative degradation products formed under hydrogen peroxide stress . Use of an isomer-type impurity 2 reference standard in this context will fail to match the retention time and mass spectrum of the actual oxidative degradant, compromising the specificity requirement of ICH Q2(R1) validation [7].

Synthesis Route Investigation and Intermediate Purity Monitoring

For process chemistry investigations tracing the origin of byproducts in the edoxaban synthetic route, the ethyl oxoacetate form of Edoxaban impurity 2 (CAS 2250242-53-4, MW 263.07) is the relevant reference standard. This low-molecular-weight species arises from the early-stage coupling of 4,5-dichloropyridin-2-amine with ethyl oxalyl chloride and carries over into subsequent synthetic steps if not adequately purged. Its detection and quantification require a reverse-phase HPLC method capable of resolving this early-eluting peak from the solvent front and from the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid intermediate (CAS 720720-96-7, MW 234.02) that may also be present at the same stage of synthesis . The purity specification for this reference standard is typically 95%, and the COA should confirm identity by 1H-NMR and mass spectrometry to distinguish it from other early-eluting synthesis intermediates [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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